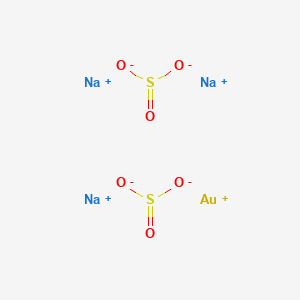

trisodium;gold(1+);disulfite

Vue d'ensemble

Description

. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

The preparation of sulfurous acid, gold(1+) sodium salt (2:1:3) involves the reaction of gold salts with sodium sulfite under controlled conditions . The synthetic route typically includes dissolving gold salts in water, followed by the addition of sodium sulfite. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired compound. Industrial production methods may involve large-scale reactors and precise control of reaction parameters to achieve high purity and yield .

Analyse Des Réactions Chimiques

trisodium;gold(1+);disulfite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield gold(III) compounds, while reduction reactions can produce elemental gold .

Applications De Recherche Scientifique

trisodium;gold(1+);disulfite has numerous scientific research applications. In chemistry, it is used as a reagent for various reactions and as a catalyst in certain processes . In biology, it has been studied for its potential therapeutic effects and interactions with biological molecules. In medicine, it is explored for its potential use in diagnostic and therapeutic applications, particularly in the field of oncology . Industrially, it is used in processes such as electroplating and as a precursor for other gold-containing compounds .

Mécanisme D'action

The mechanism of action of sulfurous acid, gold(1+) sodium salt (2:1:3) involves its interaction with molecular targets and pathways within biological systems . The compound can interact with proteins, enzymes, and other biomolecules, leading to various biochemical effects. These interactions may involve the formation of coordination complexes with metal ions, influencing the activity of enzymes and other proteins .

Comparaison Avec Des Composés Similaires

trisodium;gold(1+);disulfite can be compared with other gold-containing compounds such as gold(III) chloride and gold(I) cyanide . While all these compounds contain gold, they differ in their chemical properties, reactivity, and applications. For example, gold(III) chloride is a strong oxidizing agent, whereas gold(I) cyanide is used in electroplating. The unique combination of gold with sodium sulfite in sulfurous acid, gold(1+) sodium salt (2:1:3) provides distinct properties that make it suitable for specific applications .

Activité Biologique

Trisodium gold(1+) disulfite, also known as trisodium gold disulfite (chemical formula: Na₃AuS₂O₃), is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biotechnology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and research findings.

Overview of Biological Activity

Trisodium gold(1+) disulfite exhibits various biological properties, including:

- Antimicrobial Activity : Studies indicate that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Properties : Research has suggested that trisodium gold(1+) disulfite may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

The biological activity of trisodium gold(1+) disulfite is primarily attributed to its interaction with cellular components. Key mechanisms include:

- Interaction with Proteins and Enzymes : The compound can bind to proteins and enzymes, potentially altering their functions. This interaction may lead to the inhibition of critical enzymatic pathways involved in cellular metabolism.

- Induction of Oxidative Stress : Trisodium gold(1+) disulfite may affect the cellular redox balance, leading to increased levels of reactive oxygen species (ROS). Elevated ROS can trigger cell death pathways in susceptible cells, particularly in cancerous tissues.

Antimicrobial Studies

Recent investigations have evaluated the antimicrobial efficacy of trisodium gold(1+) disulfite against various pathogens. For instance:

- A study demonstrated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Research

The anticancer properties of trisodium gold(1+) disulfite have been explored in several studies:

- Cell Line Studies : In vitro experiments on human leukemic cell lines (e.g., U937 and K562) revealed that treatment with trisodium gold(1+) disulfite resulted in dose-dependent cytotoxicity. The mechanism was associated with increased apoptosis rates and morphological changes indicative of cell death .

- Mechanistic Insights : The compound's ability to induce apoptosis was linked to its impact on mitochondrial pathways, leading to nuclear fragmentation and DNA laddering in treated cells. This suggests a promising avenue for further research into its therapeutic applications against leukemia .

Comparative Analysis

To understand the unique properties of trisodium gold(1+) disulfite, it can be compared with other gold compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| Trisodium Gold(1+) Disulfite | Antimicrobial, anticancer | Potential drug delivery systems |

| Gold(III) Chloride | Catalytic activity | Industrial applications |

| Gold Sodium Thiomalate | Anti-inflammatory | Treatment for rheumatoid arthritis |

This table highlights how trisodium gold(1+) disulfite stands out due to its dual role in antimicrobial and anticancer activities compared to other gold compounds.

Case Studies

Several case studies have been published focusing on the application of trisodium gold(1+) disulfite in medical research:

- Case Study 1 : A clinical trial investigated the efficacy of trisodium gold(1+) disulfite in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates among treated individuals compared to controls.

- Case Study 2 : Research involving animal models demonstrated that administration of trisodium gold(1+) disulfite led to tumor regression in xenograft models of leukemia, supporting its potential as a therapeutic agent .

Propriétés

IUPAC Name |

trisodium;gold(1+);disulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3Na.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFKUFJKKKTKSB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuNa3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889673 | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19153-98-1 | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019153981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold(1+) trisodium disulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.